tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 |
InChI Key |
INOKOAOSLHGWOK-LDYMZIIASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the use of tert-butanesulfinamide as a chiral auxiliary. This method allows for the stereoselective synthesis of the compound, ensuring the desired configuration of the bicyclic structure . The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: . Its structure features a bicyclic framework which is characteristic of many biologically active molecules. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.
Enzyme Inhibition
One of the primary applications of tert-butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is as an inhibitor of arginase, an enzyme involved in the urea cycle that converts L-arginine to L-ornithine and urea. Arginase inhibitors have therapeutic potential in conditions such as cancer and cardiovascular diseases due to their role in modulating nitric oxide production.
A study reported that derivatives of this compound exhibit inhibitory activity against human arginase isoforms with IC50 values in the nanomolar range, indicating potent biological activity . The structure-activity relationship (SAR) studies suggest that modifications to the bicyclic core can enhance inhibitory potency and selectivity.
Drug Development
The compound serves as a scaffold for developing new pharmacological agents. Its unique bicyclic structure allows for various substitutions that can lead to novel compounds with improved efficacy and safety profiles. Researchers are exploring its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively.
Building Block in Organic Synthesis
This compound is used as a versatile building block in organic synthesis. Its reactive functional groups make it suitable for further chemical modifications, allowing chemists to create complex molecular architectures.
Table 1: Synthetic Reactions Involving this compound
Case Studies
Case Study 1: Arginase Inhibition
A detailed investigation into the inhibitory effects of this compound on human arginase demonstrated significant potential for therapeutic application in cancer treatment. The study highlighted the compound's ability to reduce tumor growth in preclinical models by modulating arginine metabolism .
Case Study 2: Neuroprotective Properties
Research has indicated that derivatives of this compound may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .
Mechanism of Action
The mechanism of action of tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the bicyclic structure provides rigidity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural and Functional Differences
Key Observations :
- Substituent Position: The placement of the aminomethyl group (positions 2 vs. 6) significantly alters steric interactions and hydrogen-bonding capabilities, impacting target binding .
- Functional Groups: Methylamino and hydroxymethyl derivatives modify polarity and pharmacokinetic properties. For example, the hydroxymethyl variant (CAS 219754-00-4) exhibits higher aqueous solubility .
- Ring Modifications : Replacement of a carbon with oxygen (e.g., 7-oxa analogue) introduces electronic and conformational changes, affecting receptor affinity .
Stereochemical Variants
Stereoisomerism :
- The target compound (CAS 893566-16-0) has defined (1R,5S) stereochemistry, whereas rel-(1R,5S,6r)-6-(aminomethyl) derivatives (e.g., CAS 2414581-18-1) exhibit mixed configurations .
- Impact on Bioactivity : Stereochemistry dictates 3D orientation; for instance, (1R,5S,6S)-configured analogues show higher affinity for opioid receptors compared to their enantiomers .
Pharmacological and Industrial Relevance
- Drug Discovery: The Boc-protected aminomethyl derivative (CAS 893566-16-0) is a key intermediate in HIV protease inhibitors, leveraging its bicyclic rigidity for enhanced binding .
- Safety Considerations: Flammability and acute toxicity (noted for the target compound) necessitate stringent handling protocols compared to safer analogues like hydroxymethyl derivatives .
- Commercial Availability : Suppliers like SynHet and CymitQuimica offer >97% pure stereoisomers, with lead times under one week, facilitating rapid R&D .
Biological Activity
Introduction
tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, also known as compound 1932580-73-8, is a bicyclic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Properties
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- CAS Number : 1932580-73-8
The compound exhibits biological activity primarily through its interaction with specific biological targets. It is believed to act on various enzyme systems, potentially inhibiting their function and thereby influencing cellular processes.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes linked to metabolic pathways involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
- Receptor Modulation : The structure of the compound allows it to interact with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction and cellular communication .
Anticancer Potential
Research indicates that this compound may have anticancer properties:
- In vitro Studies : Laboratory tests have shown that the compound can reduce the viability of certain cancer cell lines by inducing apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15 | Apoptosis induction |
| MCF7 | 10 | Enzyme inhibition |
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects:
- Neuroprotection Studies : In models of neurodegeneration, the compound has been shown to protect neuronal cells from oxidative stress-induced damage .
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound effectively inhibited growth in A549 lung cancer cells and MCF7 breast cancer cells, with a notable reduction in cell proliferation observed at concentrations as low as 10 µM .
- Neuroprotective Research : In a model of Alzheimer's disease, the compound was tested for its ability to prevent neuronal apoptosis induced by amyloid-beta peptide exposure. Results indicated a significant reduction in cell death compared to untreated controls .
Q & A
Basic: What are the standard synthetic routes for tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
The compound is typically synthesized via multi-step reactions involving cyclopropane ring formation and subsequent functionalization. A common approach involves:
- Step 1 : Reacting a bicyclic amine precursor (e.g., (1R,5S)-3-azabicyclo[3.1.0]hexane) with tert-butyloxycarbonyl (Boc) protecting groups under basic conditions (e.g., triethylamine in dichloromethane at 0°C) to introduce the Boc group .
- Step 2 : Aminomethylation at the 1-position using reagents like 4-methoxybenzoyl chloride or analogous acylating agents, followed by neutralization with HCl and purification via silica column chromatography .
- Final purification : Yield optimization (~89%) is achieved by monitoring reaction progress with LCMS and confirming structural integrity via H/C NMR and IR spectroscopy .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
Key optimization strategies include:
- Temperature control : Maintaining 0°C during acylation steps minimizes side reactions (e.g., over-acylation) .
- Solvent selection : Dichloromethane (DCM) is preferred for its inertness and solubility properties, while DMF enhances reactivity in coupling reactions .
- Catalyst use : Triethylamine acts as both a base and catalyst in acylation steps, improving reaction efficiency .
- Purification : Gradient silica chromatography (e.g., 0–50% EtOH/EtOAc in cyclohexane) effectively separates diastereomers or impurities .
- Analytical validation : LCMS ( min, ) ensures intermediate purity before proceeding to subsequent steps .
Basic: What spectroscopic methods are used to characterize this compound?
- H/C NMR : Assigns proton and carbon environments, confirming bicyclic structure and Boc/aminomethyl group placement. For example, δ 1.44 ppm (Boc methyl groups) and δ 3.2–4.1 ppm (azabicyclo protons) .
- IR spectroscopy : Detects carbonyl stretches () from the Boc group and amide bonds .
- LCMS : Validates molecular weight ( for the base structure) and monitors reaction progress .
Advanced: How to address discrepancies in NMR data when analyzing derivatives?
Contradictions in NMR data (e.g., unexpected splitting or integration ratios) may arise from:
- Stereochemical heterogeneity : Ensure enantiomeric purity via chiral HPLC or X-ray crystallography (e.g., triclinic crystal system, space group) .
- Dynamic effects : Variable-temperature NMR can resolve conformational exchange broadening in the azabicyclo core .
- Impurity interference : Cross-validate with LCMS ( purity threshold) and repeat silica chromatography if necessary .
Basic: What are the solubility and stability considerations for this compound?
- Solubility : Limited solubility in aqueous buffers; recommended solvents include DMSO (10 mM stock) or DCM. Heating to 37°C with sonication improves dissolution .
- Stability : Store lyophilized powder at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent Boc group hydrolysis .
- In vivo use : For animal studies, prepare fresh DMSO stocks (<1% final concentration) and validate biocompatibility via pilot toxicity assays .
Advanced: How to evaluate the biological activity of derivatives in pharmacological contexts?
- Enzyme assays : Test inhibition of target enzymes (e.g., HCV NS3 protease) using fluorescence resonance energy transfer (FRET) substrates. IC values are determined via dose-response curves .
- Structure-activity relationship (SAR) : Modify the aminomethyl group (e.g., cyclopropylmethyl or benzyl substituents) and assess potency changes. For example, SCH 503034 (a derivative) showed against HCV NS3 protease .
- Pharmacokinetics : Evaluate oral bioavailability using in vitro Caco-2 permeability assays and in vivo plasma concentration-time profiles in rodent models .
Advanced: What strategies mitigate acid sensitivity during Boc deprotection?
- Controlled acidolysis : Use trifluoroacetic acid (TFA) in DCM (1:10 v/v) at RT for 16 hours to avoid over-degradation .
- Neutralization : Post-deprotection, neutralize with NHOH or SPE cartridges (e.g., NH-bonded silica) to remove residual TFA .
- Alternative protecting groups : For acid-sensitive analogs, explore photolabile (e.g., nitroveratryl) or enzymatically cleavable groups .
Basic: How to validate analytical methods for this compound?
- Specificity : Confirm no interference from solvents or impurities via blank runs in HPLC/LCMS .
- Linearity : Calibrate LCMS response across 0.1–100 µM (R > 0.99) using pure standards .
- Accuracy/precision : Spike recovery tests (90–110%) and intra-day/inter-day RSD (<5%) ensure reproducibility .
Advanced: How to resolve low yields in cyclopropane ring formation?
- Ring-strain management : Optimize reaction time (e.g., 16 hours for azabicyclo[3.1.0]hexane synthesis) to balance ring closure and side-product formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) may enhance cyclopropanation efficiency .
- Computational modeling : DFT studies (e.g., B3LYP/6-31G*) predict transition-state geometries to guide experimental conditions .
Advanced: What are the crystallographic challenges for this compound?
- Crystal growth : Use slow vapor diffusion (e.g., hexane/EtOAc) to obtain triclinic crystals () suitable for X-ray diffraction .
- Disorder modeling : Refine azabicyclo ring atoms with isotropic displacement parameters to account for dynamic motion .
- Absolute configuration : Assign via anomalous dispersion (Cu Kα radiation) or Flack parameter validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
